2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-
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Description
2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-, also known as 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-, is a useful research compound. Its molecular formula is C30H29FN2O6. The purity is usually 95%.
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Biological Activity
2,4(1H,3H)-Pyrimidinedione derivatives, particularly those modified with various substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione , is a complex structure that combines a pyrimidinedione core with a modified sugar moiety. This article reviews the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure includes:
- Pyrimidinedione core : A six-membered heterocyclic compound with two nitrogen atoms.
- Sugar moiety : A modified deoxy sugar that enhances bioavailability and specificity.
- Substituents : The presence of a methoxyphenyl group and a diphenylmethyl group which may influence its pharmacological properties.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C20H24F N3O5 |
Molecular Weight | 393.42 g/mol |
IUPAC Name | 1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione |
CAS Number | Not available |
Antiviral Activity
Research has shown that pyrimidinedione derivatives exhibit antiviral properties, particularly against HIV. The mechanism often involves inhibition of reverse transcriptase (RT), an essential enzyme for viral replication. Studies indicate that modifications to the pyrimidine ring can enhance antiviral efficacy by improving binding affinity to the enzyme's active site .
Antimicrobial Activity
Pyrimidinedione derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains. Specifically, compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of pyrimidinedione derivatives reveal significant inhibition of COX-1 and COX-2 enzymes. This action suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antiviral Efficacy Against HIV : A study assessed the effectiveness of various pyrimidinedione derivatives in inhibiting HIV replication. Compounds demonstrated IC50 values in the nanomolar range, indicating potent antiviral activity .
- Antimicrobial Screening : A series of synthesized pyrimidine derivatives were tested against standard bacterial strains. Results indicated that certain modifications led to a 30% increase in antibacterial potency compared to existing antibiotics .
- Anti-inflammatory Activity : In vivo tests using formalin-induced paw edema models showed that specific pyrimidinedione derivatives significantly reduced inflammation compared to control groups, suggesting their potential use as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
The biological activity of pyrimidinedione derivatives is closely related to their structural features. Key findings include:
- Substituent Effects : Electron-donating groups enhance biological activity by stabilizing the active form of the compound.
- Ring Modifications : Alterations in the pyrimidine ring can affect enzyme binding and selectivity.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Methoxy group at position 4 | Increased antibacterial activity |
Fluorine substitution | Enhanced antiviral potency |
Diphenylmethyl group | Improved bioavailability |
Properties
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN2O6/c1-19-17-33(29(36)32-27(19)35)28-25(31)26(34)24(39-28)18-38-30(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22-13-15-23(37-2)16-14-22/h3-17,24-26,28,34H,18H2,1-2H3,(H,32,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTXWELQZVJMHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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